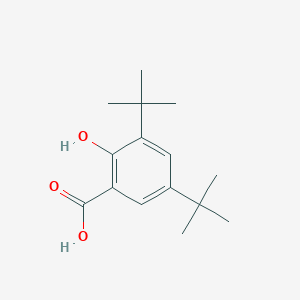

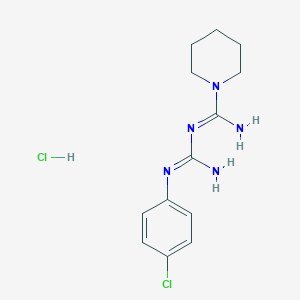

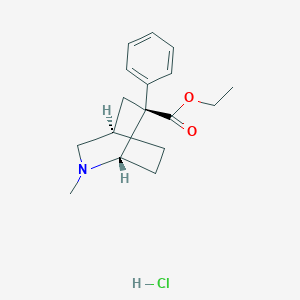

![molecular formula C36H32O4 B035010 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane CAS No. 109306-21-0](/img/structure/B35010.png)

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dioxolane derivatives involves the reaction of sodium diphenylamide with dioxolane precursors, leading to various chiral compounds, including those with diphenylaminomethyl groups. These processes utilize sodium N-methylanilide and lithium aluminum hydride in reduction steps to form products with chiral carbon and nitrogen atoms (Shainyan et al., 2002).

Molecular Structure Analysis

Crystal structure analysis reveals the configuration of the dioxolane ring and its substituents, demonstrating intramolecular hydrogen bonds and the spatial arrangement of hydroxyl groups. The configuration is further elucidated through X-ray crystallography, showing specific bond angles and lengths characteristic of its chiral structure (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

Dioxolane derivatives undergo various chemical reactions, including condensation, reduction, and complex formation with metals like cobalt chloride. These reactions are pivotal for modifying the compound's chemical structure and enhancing its utility in synthetic applications (Shainyan et al., 2002).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are determined by the compound's specific configuration and substituents. These properties are critical for its application in material science and synthesis (Li, Wang, & Chen, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming complexes with metals, are influenced by the dioxolane's chiral structure and electronic distribution. These attributes facilitate its role in catalysis and organic reactions (Shainyan et al., 2002).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Practical Synthesis of Complex Molecules : Research on the synthesis of complex molecules, like 5,5′-Methylene-bis(benzotriazole), highlights the development of practical and environmentally benign methods for preparing versatile intermediates used in metal passivators and light-sensitive materials. This area of research is crucial for advancing the synthesis of complex organic compounds with specific functional applications (Gu et al., 2009).

Applications in Organic Electronics

- Organic Light-Emitting Diodes (OLEDs) : The development of organic semiconductors, such as BODIPY-based materials, for use in OLED devices represents a significant area of research. These materials are investigated for their potential as 'metal-free' infrared emitters, underscoring the importance of organic compounds in advancing optoelectronic technologies (Squeo & Pasini, 2020).

Biotechnological Applications

- Biocatalysis with Tyrosinase : The biotechnological applications of tyrosinase, an enzyme that can act on various phenolic substrates, showcase the potential of complex organic molecules in bioremediation, biosensing, and synthesis of useful derivatives. This enzyme's versatility indicates the broader utility of sophisticated organic compounds in industrial applications (Min et al., 2019).

Flame Retardancy

- Phosphorus-based Flame Retardants : Studies on phosphorus-based flame retardants emphasize the shift towards halogen-free solutions for enhancing the flame retardancy of materials. Complex organic compounds containing phosphorus show promise due to their thermal stability, efficiency, and environmental friendliness (Levchik & Weil, 2006).

Environmental Impact and Health

- Endocrine Disruptors : Research into the effects of bisphenol A (BPA) and its alternatives on reproductive toxicity and endocrine disruption highlights the environmental and health impacts of synthetic organic compounds. This body of work is crucial for understanding how certain organic molecules can affect biological systems and for the development of safer alternatives (Braver-Sewradj et al., 2020).

Propriétés

IUPAC Name |

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQMFUMIQACODH-CZNDPXEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

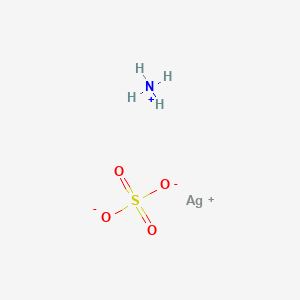

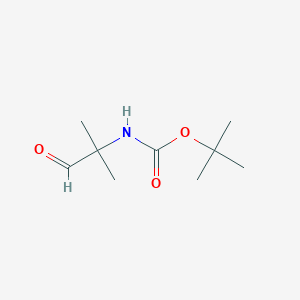

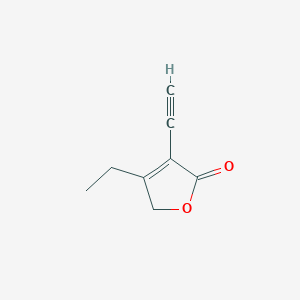

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)